molecular formula C12H21BN2O4 B009197 2,4-Di(tert-butoxy)pyrimidine-5-boronic acid CAS No. 109299-79-8

2,4-Di(tert-butoxy)pyrimidine-5-boronic acid

Cat. No.: B009197
CAS No.: 109299-79-8
M. Wt: 268.12 g/mol
InChI Key: SOJAZSRAXNFWRH-UHFFFAOYSA-N
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Description

2,4-Di(tert-butoxy)pyrimidine-5-boronic acid is a useful research compound. Its molecular formula is C12H21BN2O4 and its molecular weight is 268.12 g/mol. The purity is usually 95%.
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Biological Activity

2,4-Di(tert-butoxy)pyrimidine-5-boronic acid is a boronic acid derivative characterized by its unique structural features, including a pyrimidine ring substituted at the 2 and 4 positions with tert-butoxy groups and a boronic acid moiety at the 5 position. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities.

  • Molecular Formula : C13H20BNO4
  • Molecular Weight : Approximately 250.12 g/mol
  • Melting Point : >300°C
  • Solubility : Slightly soluble in chloroform and DMSO

The biological activity of boronic acids, including this compound, is primarily attributed to their ability to interact with biological targets such as enzymes and proteins. These compounds can inhibit proteasome activity and have been explored for their therapeutic potential in cancer treatment by targeting kinases and proteases involved in cell signaling pathways .

Biological Activities

Research indicates that compounds within the pyrimidine-boronic acid class exhibit several biological activities:

Case Studies

  • Antitumor Efficacy : A study investigating the effects of various boronic acids on cancer cell lines demonstrated that these compounds could significantly reduce cell viability through apoptosis induction. The exact mechanism involved the inhibition of key signaling pathways that promote cell survival .
  • Antimicrobial Testing : In vitro tests conducted on related pyrimidine-boronic acids showed promising results against Bacillus cereus. Concentrations ranging from 2 to 32 μg/mL were tested, revealing dose-dependent growth inhibition .

Comparative Analysis with Related Compounds

The following table summarizes key features of this compound compared to similar compounds:

Compound NameMolecular FormulaKey Features
2-Amino-5-boronic acid pinacol esterC7H10BNO3Contains an amino group; used in pharmaceuticals
2-(N,N-Bisboc-amino)pyrimidine-5-boronic acidC14H20BNO5More complex with additional protective groups
4-(N-Boc)piperazin-1-yl pyrimidine-5-boronic acidC14H20BNO3Incorporates a piperazine moiety; enhances solubility
This compound C13H20BNO4 Unique combination of tert-butoxy groups; enhanced stability

Properties

IUPAC Name

[2,4-bis[(2-methylpropan-2-yl)oxy]pyrimidin-5-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21BN2O4/c1-11(2,3)18-9-8(13(16)17)7-14-10(15-9)19-12(4,5)6/h7,16-17H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJAZSRAXNFWRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1OC(C)(C)C)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371039
Record name (2,4-Di-tert-butoxypyrimidin-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109299-79-8
Record name (2,4-Di-tert-butoxypyrimidin-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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